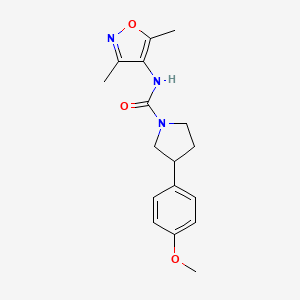![molecular formula C16H20N4O2S B7056449 1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7056449.png)
1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of the chromenyl intermediate: This step involves the cyclization of appropriate precursors to form the chromenyl ring structure.
Synthesis of the thiadiazolyl intermediate: This step involves the formation of the thiadiazole ring through the reaction of suitable starting materials.
Coupling reaction: The chromenyl and thiadiazolyl intermediates are then coupled through a urea linkage, typically using reagents such as isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with molecular targets and pathways in biological systems. This may include binding to specific receptors or enzymes, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amine: A similar compound with an amine group instead of a urea linkage.
1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamate: A related compound with a carbamate group.
Uniqueness
1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific combination of chromenyl and thiadiazolyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10(2)7-14-19-20-16(23-14)18-15(21)17-12-8-11-5-3-4-6-13(11)22-9-12/h3-6,10,12H,7-9H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMBAJQBLIIDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)NC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-difluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridine-2-carboxamide](/img/structure/B7056366.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B7056373.png)
![1-[4-[[1-(2-Methylpropyl)piperidin-4-yl]carbamoyl]phenyl]piperidine-3-carboxamide](/img/structure/B7056388.png)
![2-(2,5-difluorophenyl)-4-hydroxy-N-[(1S)-1-(3-hydroxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7056389.png)
![6-[1-(2-ethylhexanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056394.png)
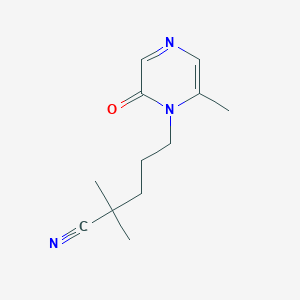
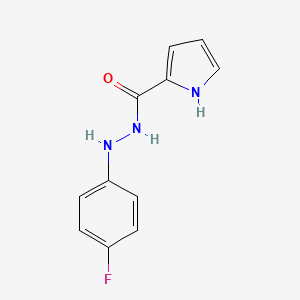
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one](/img/structure/B7056409.png)
![4-[2-(4-fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B7056416.png)
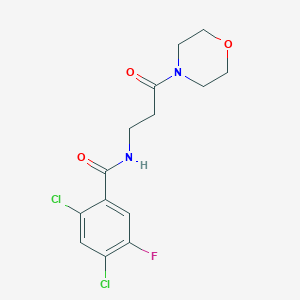
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7056435.png)
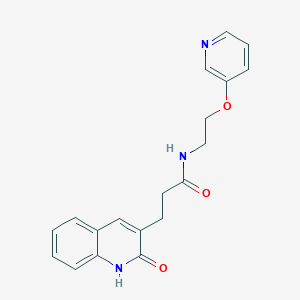
![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]-(1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7056448.png)
